Copper chlorphyllin

Description

Contextualization within Tetrapyrrole Chemistry

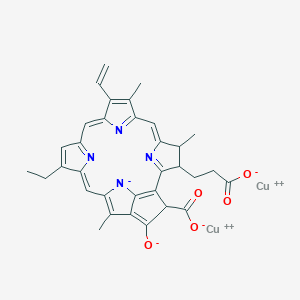

The fundamental structure of copper chlorophyllin is rooted in the chemistry of tetrapyrroles. Tetrapyrroles are a class of chemical compounds containing four pyrrole (B145914) rings, which are five-membered aromatic rings containing one nitrogen atom. ellinikahoaxes.grjamstec.go.jp In nature, these structures are crucial for a variety of biological functions. The parent molecule, chlorophyll (B73375), features a porphyrin ring system, a type of tetrapyrrole, with a central magnesium ion. oregonstate.eduellinikahoaxes.gr This intricate structure is responsible for absorbing light energy during photosynthesis. ebsco.comlibretexts.org

The conversion of chlorophyll to copper chlorophyllin involves the replacement of this central magnesium ion with a copper ion. ellinikahoaxes.grpatsnap.com This substitution significantly increases the stability of the molecule, particularly in acidic conditions and in the presence of light and heat. ddwcolor.com The basic tetrapyrrole framework, however, remains intact, positioning copper chlorophyllin as a significant metallo-derivative within this important class of compounds. oregonstate.edu The study of tetrapyrroles extends beyond chlorophyll to include other vital biological molecules like heme in hemoglobin, which contains an iron ion at its core, and various cytochromes. oregonstate.edunih.gov

Overview of Semisynthetic Derivatives and Isomeric Complexity

Copper chlorophyllin is not a single, uniform compound but rather a complex mixture of semi-synthetic derivatives. oregonstate.eduellinikahoaxes.gr The synthesis process begins with the extraction of chlorophyll, primarily from plant sources like alfalfa, grass, and spinach. ellinikahoaxes.grfao.org This extract undergoes saponification, an alkaline hydrolysis process that removes the phytyl tail and the methyl ester group from the chlorophyll molecule. ellinikahoaxes.grresearchgate.net This step converts the oil-soluble chlorophyll into water-soluble chlorophyllins (B1632289). ddwcolor.com

The subsequent and defining step is the replacement of the central magnesium atom with copper, typically by introducing a copper salt like copper sulfate (B86663) in an acidic medium. ellinikahoaxes.grresearchgate.net This process, along with the initial saponification, can also lead to the opening of the isocyclic ring (the fifth ring in the chlorophyll structure), resulting in a variety of chlorin (B1196114) derivatives. ellinikahoaxes.grfao.org

Consequently, commercial copper chlorophyllin is a mixture of several compounds, with the most common being copper chlorin e6 and copper chlorin e4. oregonstate.eduellinikahoaxes.gr Copper chlorin e6 is derived from chlorophyll b, which has an aldehyde group, while copper chlorin e4 originates from chlorophyll a, which has a methyl group. ellinikahoaxes.grresearchgate.net The complexity of this mixture is further increased by the potential for other derivatives like copper pheophorbide a and uncoppered chlorins to be present. ellinikahoaxes.gr Recent research has even identified novel structures where copper is located in peripheral positions of the molecule, not just in the central pocket. csic.es

| Derivative | Parent Chlorophyll | Key Structural Feature |

|---|---|---|

| Copper Chlorin e6 | Chlorophyll b | Derived from chlorophyll with an aldehyde group |

| Copper Chlorin e4 | Chlorophyll a | Derived from chlorophyll with a methyl group |

Historical and Current Research Trajectories

The history of chlorophyll research dates back to the early 19th century, with the initial isolation and naming of the pigment by Joseph Bienaimé Caventou and Pierre Joseph Pelletier in 1817. wikipedia.org A significant milestone was the discovery of magnesium in chlorophyll in 1906, followed by the elucidation of the general structure of chlorophyll a by Hans Fischer in 1940 and its total synthesis by Robert Burns Woodward in 1960. wikipedia.orgebsco.com

Research into chlorophyllin derivatives gained traction in the mid-20th century. hmpgloballearningnetwork.com Initially, interest was driven by its properties as an internal deodorant and its use in wound healing. oregonstate.eduwikipedia.org These early applications, some of which date back over 50 years, were largely based on empirical observations. oregonstate.edu

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28849-57-2 |

|---|---|

Molecular Formula |

C33H28Cu2N4O5 |

Molecular Weight |

687.7 g/mol |

IUPAC Name |

dicopper;22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-17,21,26-trimethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |

InChI |

InChI=1S/C33H32N4O5.2Cu/c1-6-17-10-18-11-25-19(7-2)14(3)21(35-25)12-22-15(4)20(8-9-26(38)39)30(36-22)28-29(33(41)42)32(40)27-16(5)23(37-31(27)28)13-24(17)34-18;;/h7,10-13,15,20,29H,2,6,8-9H2,1,3-5H3,(H4,34,35,36,37,38,39,40,41,42);;/q;2*+2/p-4 |

InChI Key |

MVTQTIMMYUZWTL-UHFFFAOYSA-J |

Canonical SMILES |

CCC1=CC2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)[O-])[O-])C.[Cu+2].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Copper Chlorophyllin

Biosynthetic Precursors and Natural Origin of Chlorophyll (B73375)

Chlorophyll, the green pigment essential for photosynthesis in plants, algae, and cyanobacteria, serves as the primary raw material for copper chlorophyllin. ellinikahoaxes.gr The biosynthesis of chlorophyll is a complex enzymatic pathway that begins with the precursor molecule 5-aminolevulinic acid (ALA). mdpi.comcas.czresearchgate.net Through a series of reactions, eight molecules of ALA are converted into protoporphyrin IX, a critical intermediate that is also a precursor for heme. cas.cznih.gov

The pathway then diverges towards chlorophyll synthesis with the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX ring, a reaction catalyzed by the enzyme magnesium chelatase. mdpi.comnih.gov This step marks the commitment to the chlorophyll branch of tetrapyrrole synthesis. researchgate.net Subsequent enzymatic modifications lead to the formation of chlorophyllide a and chlorophyllide b, which are the direct precursors to chlorophyll a and chlorophyll b, respectively. wikipedia.org The final step involves the esterification of the propionic acid group on the chlorophyllide molecule with a long-chain fatty alcohol called phytol, a reaction catalyzed by chlorophyll synthase. wikipedia.org

Chlorophylls (B1240455) a and b are the most abundant forms in higher plants and are the primary sources for the commercial production of copper chlorophyllin. ellinikahoaxes.gr Dehydrated alfalfa is a commonly used and economically viable source due to its high chlorophyll content. ellinikahoaxes.gr Other sources include spinach, grass, and lucerne. csic.es

Semi-synthetic Pathways for Copper Chlorophyllin Production

The transformation of natural chlorophyll into the more stable and water-soluble copper chlorophyllin involves a multi-step semi-synthetic process. This process typically includes saponification to form chlorophyllin, followed by the replacement of the central magnesium ion with copper.

Saponification Processes for Chlorophyllin Formation

Saponification is a crucial step in converting the oil-soluble chlorophyll into a water-soluble form known as chlorophyllin. pure-flavours.comddwcolor.com This process involves the hydrolysis of the ester bonds of chlorophyll, specifically the phytyl ester and sometimes the methyl ester, in an alkaline medium. ellinikahoaxes.grcsic.es

The reaction is typically carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution. google.comresearchgate.net The use of aqueous methanol (B129727) or ethanol (B145695) is common. ellinikahoaxes.grgoogle.com During saponification, the long, hydrophobic phytyl tail is cleaved from the chlorophyll molecule, and the isocyclic ring may be opened. ellinikahoaxes.grcsic.es This chemical modification significantly increases the water solubility of the resulting chlorophyllin. ddwcolor.compatsnap.com The process also aids in the removal of water-insoluble impurities like waxes and carotenoids that are co-extracted with chlorophyll. pure-flavours.comshimadzu.com

The resulting product of saponification is a complex mixture of chlorin (B1196114) derivatives, such as chlorin e6 and rhodin derivatives. csic.esscconline.org The exact composition of this mixture can vary depending on the reaction conditions. ellinikahoaxes.gr

Metal Chelation and Magnesium Replacement Mechanisms

Following saponification, the central magnesium ion in the chlorophyllin molecule is replaced with a copper ion. This metal chelation step is what confers the high stability to light and acid that characterizes copper chlorophyllin. ellinikahoaxes.grmdpi.com The magnesium ion in the natural chlorophyll molecule is relatively unstable and can be easily displaced, leading to pigment degradation. scconline.org

The replacement is typically achieved by treating the chlorophyllin solution with a copper salt, such as copper sulfate (B86663), in an acidic medium. ellinikahoaxes.grresearchgate.net The insertion of the copper ion (Cu²⁺) into the porphyrin ring forms a more stable metallo-chlorophyll complex due to higher metal-porphyrin bond energies. mdpi.com While other divalent cations like zinc and iron can also be used, copper is the most common choice for producing a stable, vibrant green colorant. ellinikahoaxes.grgoogle.com The paramagnetic nature of copper in the complex prevents the formation of long-lived excited states, which contributes to its stability but makes it unsuitable as a photosensitizer without further modification. scielo.br

The reaction results in a mixture of various copper-chlorin compounds, with copper chlorin e4 (derived from chlorophyll a) and copper chlorin e6 (derived from chlorophyll b) being among the most common. ellinikahoaxes.gr

Advanced Alkaline Cuprammonium Replacement Techniques

To improve the efficiency and streamline the production of copper chlorophyllin, advanced methods such as the alkaline cuprammonium replacement technique have been developed. spkx.net.cnsciengine.com This method modifies the traditional preparation process by combining steps and optimizing reaction conditions.

One such semi-synthesis method was developed using chlorophyll extracted from silkworm excrement. spkx.net.cn This technique focuses on optimizing the copper replacement step in an alkaline environment using a cuprammonium complex. The process involves carefully controlling parameters like ethanol concentration, pH, reaction temperature, and the amount of copper added to maximize the yield and quality of the final product, sodium copper chlorophyllin. spkx.net.cnsciencechina.cn This approach has been shown to reduce the consumption of solvents like ethanol, making the process more economical and environmentally friendly. spkx.net.cnsciengine.com

Optimization of Copper Chlorophyllin Synthesis Parameters

The yield and quality of copper chlorophyllin are highly dependent on the parameters used during its synthesis. Research has focused on optimizing these conditions to enhance the efficiency of the process.

Reaction Conditions and Yield Enhancement Studies

Studies have been conducted to systematically optimize the reaction conditions for the synthesis of sodium copper chlorophyllin. Using statistical methods like orthogonal array design, researchers have identified the optimal parameters for the alkaline cuprammonium replacement method. spkx.net.cn

For instance, one study identified the optimal conditions for the synthesis from silkworm excrement chlorophyll to be a copper amount 2.5 times the theoretical value, an ethanol concentration of 75%, a reaction temperature of 55°C, and a pH of 11.5. spkx.net.cnsciengine.com Under these optimized conditions, the consumption of ethanol for the copper replacement step was reduced by 10%, while still producing a product that meets national standards for food additives. spkx.net.cn

The table below summarizes the findings from a study on the optimization of sodium copper chlorophyllin synthesis using the alkaline cuprammonium replacement method.

| Parameter | Optimal Value |

| Copper Amount | 2.5 times theoretical value |

| Ethanol Concentration | 75% |

| Reaction Temperature | 55°C |

| pH | 11.5 |

| Data derived from a study on the optimization of sodium copper chlorophyllin synthesis. spkx.net.cnsciengine.com |

Sustainable Sourcing and Valorization of Agricultural Byproducts

The industrial production of copper chlorophyllin relies on the availability of abundant and economically viable sources of chlorophyll. ellinikahoaxes.gr Traditionally, dehydrated alfalfa has been a primary source. ellinikahoaxes.gr However, a growing emphasis on sustainability and circular economy principles has shifted focus toward the valorization of agricultural and food processing byproducts, which are rich sources of natural pigments like chlorophylls. researchgate.netmdpi.com This approach not only provides a renewable feedstock but also addresses waste management challenges. mdpi.com

Various fruit and vegetable wastes, including peels, seeds, and pomace, are being explored for chlorophyll extraction. researchgate.netoup.com For instance, avocado peels have been identified as a good source of chlorophyll. researchgate.net Similarly, byproducts from spinach, cucumber, and watermelon processing contain significant amounts of chlorophyll that can be recovered. researchgate.nettandfonline.com Research has demonstrated the potential of recovering up to 96% of chlorophyll from spinach byproducts using green solvent extraction techniques. tandfonline.com Another promising and sustainable source is microalgae, such as Chlorella minutissima, which can be cultivated specifically for pigment production, offering a controlled and efficient supply chain. researchgate.net

Technological advancements in extraction are crucial for the economic viability of using these byproducts. marketresearchintellect.com Green and novel extraction methods are being developed to increase yield, reduce solvent consumption, and minimize environmental impact. oup.com Methods such as supercritical CO2 extraction and green solvent extraction (e.g., using ethanol) have shown high efficiency in recovering chlorophyll from plant waste. researchgate.nettandfonline.com For example, a study on spinach byproducts reported a 96% chlorophyll recovery rate using a green extraction technique with 93% ethanol. tandfonline.com The optimization of these processes, such as adjusting solvent-to-biomass ratios, can significantly enhance yield and reduce production costs, contributing to a more sustainable microalgal biorefinery. researchgate.net

Table 1: Examples of Agricultural Byproducts Valorized for Chlorophyll Extraction

| Byproduct Source | Extraction Method | Reported Recovery/Yield | Reference |

|---|---|---|---|

| Spinach (Spinacia oleracea) Byproducts | Green Solvent Extraction (93% Ethanol) | 96% Chlorophyll Recovery | tandfonline.com |

| Spinach (Spinacia oleracea) Byproducts | Supercritical CO2 Extraction | 50% Chlorophyll Recovery | researchgate.nettandfonline.com |

| Microalgae (Chlorella minutissima) | Optimized Solvent Extraction (Ethanol, NaOH, CuSO4) | 73.3 ± 2.7 mg/g SCC Yield | researchgate.net |

| Cucumber Peels | Methanolic Extraction | 3.46 mg/g Chlorophyll Content | researchgate.net |

| Watermelon Peels | Methanolic Extraction | 5.28 mg/g Chlorophyll Content | researchgate.net |

| Avocado Peels | Not specified | 25 to 66 µg/g Chlorophyll Content | researchgate.net |

Derivatization and Structural Modification of Copper Chlorophyllin

Commercial copper chlorophyllin is not a single entity but a complex mixture of water-soluble, copper-chelated chlorin derivatives. ellinikahoaxes.gr The synthesis process from natural chlorophyll involves saponification, which removes the phytyl tail and opens the cyclopentanone (B42830) ring, followed by the replacement of the central magnesium atom with copper. ellinikahoaxes.grresearchgate.net This process results in a variety of structures, primarily copper chlorin e6 (derived from chlorophyll b) and copper chlorin e4 (derived from chlorophyll a). ellinikahoaxes.gr Further chemical modifications and derivatization of this parent mixture are actively researched to create novel compounds with tailored properties for specific applications, particularly in medicine and materials science. nih.gov

Creation of Novel Chlorin-Based Compounds

A key area of research is the transformation of copper chlorophyllin into more defined and potent compounds, especially for use as photosensitizers in photodynamic therapy (PDT). scielo.brresearchgate.net While copper chlorophyllin itself is not an effective photosensitizer due to the paramagnetic nature of the central Cu(II) ion which prevents the formation of long-lived excited triplet states, its derivatives can be highly effective. scielo.br

A crucial first step in creating these novel compounds is often the removal of the central copper atom. scielo.br This demetallation can be achieved using strong acids, such as saturated HCl in methanol, which yields the metal-free chlorin base. scielo.br This base compound, which is spectrally similar to chlorophyll a, serves as a versatile platform for further synthesis. scielo.br

Subsequent modifications often target the peripheral carboxyl groups of the chlorin macrocycle. scielo.brresearchgate.net These groups can be esterified or converted into amides to alter the compound's solubility, charge, and amphiphilicity. For example, researchers have synthesized positively charged, amphiphilic photosensitizers from copper chlorophyllin by first removing the copper, performing esterification, and then reacting the compound with agents like N,N-dimethylethylenediamine. scielo.brresearchgate.net These modifications are designed to enhance interaction with and localization within target cell structures, such as mitochondria, thereby improving PDT efficacy. scielo.brresearchgate.net The synthesis of Chlorin e6 (Ce6), a well-known second-generation photosensitizer, can also be achieved from chlorophyll sources like Spirulina platensis through multi-step chemical conversions. nih.gov

Table 2: Research Findings on the Derivatization of Copper Chlorophyllin

| Starting Material | Key Transformation Steps | Resulting Compound Type | Intended Application | Reference |

|---|---|---|---|---|

| Copper Chlorophyllin | 1. Removal of central Cu(II) ion. 2. Esterification of carboxyl groups. 3. Amidation to introduce positive charges. | Positively charged, amphiphilic chlorin derivatives | Photodynamic Therapy (PDT) Photosensitizers | scielo.brresearchgate.net |

| Chlorophyll a (from Spirulina platensis) | 1. Conversion to pheophytin a. 2. Conversion to methyl pheophorbide a. 3. Conversion to Chlorin e6 (Ce6). | Chlorin e6 (Ce6) | PDT Photosensitizer | nih.gov |

| Commercial Sodium Copper Chlorophyllin | Isolation via chromatography | Purified Copper Chlorin e4 and Copper Chlorin e6 | Characterization for photophysical properties as potential photosensitizers | kemdikbud.go.id |

Functionalization Strategies for Specific Research Applications

Functionalization involves modifying copper chlorophyllin or its derivatives to impart specific functions or to combine them with other materials to create novel hybrid systems. These strategies aim to enhance bioavailability, target delivery, or introduce new catalytic or sensing capabilities.

One significant strategy is the encapsulation or loading of chlorophyllin derivatives into nanocarriers. For example, sodium copper chlorophyllin (SCC) has been loaded into chitosan (B1678972) nanoparticles. nih.gov This nanoformulation enhances the bioavailability and efficiency of the photosensitizer for PDT applications against melanoma cancer cells. nih.gov

Another functionalization approach involves immobilizing copper chlorophyllin onto various supports. It has been successfully immobilized on the surface of marine demosponge skeletons (Hippospongia communis), creating a novel hybrid material. mdpi.comresearchgate.net This material combines the properties of both components and exhibits antimicrobial activity against bacteria like Staphylococcus aureus. researchgate.net Similarly, copper chlorophyllin has been functionalized with graphene oxide nanostructures and used in coatings to create materials with antibacterial properties. mdpi.com

In the field of sensor technology, copper chlorophyllin has been used as an enzyme mimic. Researchers have developed an electrochemical sensor for detecting salivary nitrite (B80452) by electrodepositing copper chlorophyllin onto multi-walled carbon nanotubes-functionalized electrodes. rsc.org This functionalization leverages the catalytic properties of the copper chlorophyllin complex for sensitive and specific detection, highlighting its potential in point-of-care diagnostics. rsc.org

Table 3: Functionalization of Copper Chlorophyllin for Research Applications

| Functionalization Strategy | Supporting Material/Molecule | Resulting Application | Reference |

|---|---|---|---|

| Loading into Nanoparticles | Chitosan | Enhanced Photodynamic Therapy (PDT) for melanoma | nih.gov |

| Immobilization on a Biopolymer | Marine Demosponge Skeleton | Antibacterial hybrid material | mdpi.comresearchgate.net |

| Functionalization of Nanomaterial | Graphene Oxide | Antibacterial nanostructures | mdpi.com |

Advanced Analytical and Spectroscopic Characterization of Copper Chlorophyllin

Chromatographic Techniques for Compositional Analysis

Due to the complex nature of commercial copper chlorophyllin, which is often a mixture of several derivatives, chromatographic techniques are indispensable for its detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful tool for separating and identifying the various components within copper chlorophyllin mixtures. This technique allows for the monitoring of the elution profile at multiple wavelengths simultaneously, providing spectral information for each separated peak.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this analysis. biointerfaceresearch.com A C18 column is frequently used as the stationary phase, offering good separation of the various chlorophyllin derivatives based on their polarity. nih.govencyclopedia.pub The mobile phase typically consists of a gradient mixture of solvents like methanol (B129727), acetone, water, and an ion-pair reagent or acid to improve peak shape and resolution. nih.govresearchgate.net

Several studies have successfully utilized HPLC-PDA to analyze copper chlorophyllin in various matrices. For instance, a method using an Inertsil ODS-2 column with a mobile phase of methanol and water (97:3, v/v) containing 1% acetic acid has been reported for the determination of sodium copper chlorophyllin in food samples. nih.govmdpi.com This method allowed for the detection of key components such as Cu-isochlorin e4, Cu-chlorin p6, and Cu-chlorin e6. nih.govmdpi.com Another study employed a C18 column with a mobile phase gradient of water/ion pair reagent/methanol and methanol/acetone to monitor for the adulteration of olive oils with copper chlorophyllin. nih.govencyclopedia.pub The use of an ion-pair reagent, such as tetrabutylammonium (B224687) acetate, can be crucial for the separation of these anionic compounds.

The detection wavelength is typically set at the Soret band maximum, around 405 nm, where chlorophyll (B73375) derivatives exhibit strong absorbance. nih.govoup.com By comparing the retention times and UV-Vis spectra of the separated peaks with those of known standards, the individual components of the copper chlorophyllin mixture can be identified. oup.comfda.gov.tw

Table 1: Examples of HPLC-PDA Methods for Copper Chlorophyllin Analysis

| Column Type | Mobile Phase | Detection Wavelength (nm) | Key Components Identified | Reference |

| Inertsil ODS-2 | Methanol:Water (97:3, v/v) with 1% acetic acid | 405 | Cu-isochlorin e4, Cu-chlorin p6, Cu-chlorin e6 | nih.govmdpi.com |

| C18 | Methanol:1M Ammonium Acetate (8:2, v/v) and Methanol:Acetone (8:2, v/v) | 405 | Porphyrin, Cu-pheophorbide a, Cu-chlorin e6, Cu-isochlorin e4 | nih.govoup.com |

| Luna® C18 | Methanol:10 mM Ammonium Acetate (90:10, v/v) | Not Specified | Sodium Copper Chlorophyllin | nih.govencyclopedia.pubnih.gov |

| InertSustain C18 | Gradient of Methanol:1M Ammonium Acetate and Acetone | 350-800 (scanning) | Copper Chlorophyll | fda.gov.tw |

HPLC-Fluorescence Detection

In addition to UV-Vis absorbance, some chlorophyll derivatives exhibit fluorescence, which can be exploited for their sensitive and selective detection. HPLC coupled with a fluorescence detector offers an alternative or complementary method to PDA detection. researchgate.netmdpi.comnih.gov

The excitation and emission wavelengths are chosen based on the specific fluorescent properties of the target copper chlorophyllin derivatives. For instance, some methods have utilized an excitation wavelength of 440 nm and an emission wavelength of 660 nm. tandfonline.com This technique can be particularly useful for analyzing samples with complex matrices where background interference might be an issue with absorbance detection. researchgate.netresearchgate.net

A study by Scotter et al. (2005) developed a method using both HPLC-PDA and HPLC-Fluorescence for the determination of copper chlorophylls (B1240455) and chlorophyllins (B1632289) in food and beverages. researchgate.netmdpi.com This dual-detection approach provides more comprehensive information and enhances the reliability of the analysis. While oil-soluble copper chlorophyll formulations may show little to no fluorescence, the more polar copper chlorophyllins can often be detected with high sensitivity using this method. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Isomer Differentiation and Product Identification

For unambiguous identification and structural elucidation of the components in copper chlorophyllin, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is essential. fda.gov.twresearchgate.net This powerful combination provides molecular weight information and fragmentation patterns, which are crucial for differentiating between isomers and identifying unknown degradation or reaction products. csic.es

LC-MS analysis has confirmed that commercial sodium copper chlorophyllin is primarily composed of Cu-isochlorin e4, with Cu-chlorin p6 and Cu-chlorin e6 as auxiliary components. e-jkfn.org The use of high-resolution mass spectrometry (HRMS) further enhances the accuracy of mass measurements, aiding in the elemental composition determination of the detected ions. fda.gov.tw

Atmospheric pressure chemical ionization (APCI) in negative ion mode is a commonly used ionization technique for the analysis of copper chlorophyllin. fda.gov.tw Tandem mass spectrometry (LC-MS/MS) experiments involve the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique has been instrumental in distinguishing between different chlorophyll isomers and has even led to the discovery of new copper chlorophyllin structures where the copper is located in peripheral positions of the molecule rather than in the central pocket. csic.es

Spectroscopic Probing of Molecular Structure and Electronic Properties

Spectroscopic techniques provide valuable insights into the molecular structure and electronic properties of copper chlorophyllin.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Band Analysis (Soret and Q-bands)

UV-Vis spectroscopy is a fundamental technique for characterizing chlorophyll derivatives. The electronic absorption spectrum of copper chlorophyllin is dominated by two main features: the Soret band and the Q-bands. nih.govresearchgate.net

The Soret band is an intense absorption band in the blue region of the spectrum, typically between 400 nm and 450 nm. nih.govscispace.com This band arises from a high-energy electronic transition. The Q-bands are a series of weaker absorption bands in the red region of the spectrum, usually between 600 nm and 700 nm. nih.govscispace.com The presence of the central copper atom in copper chlorophyllin simplifies the Q-band structure compared to that of metal-free chlorophyllins, often resulting in two Q-bands. scispace.com

The exact position and intensity of these bands can be influenced by the specific structure of the chlorophyllin derivative, the solvent, and aggregation effects. scielo.br For example, the Soret band of Cu(II)-chlorin e4 has been reported at 406 nm, while for Cu(II)-chlorin e6 it is at 407 nm. scispace.com The analysis of these bands is crucial for identifying the type of chlorophyllin and for quantitative analysis. fao.org

Table 2: Characteristic UV-Vis Absorption Bands of Copper Chlorophyllin Derivatives

| Compound | Soret Band (nm) | Q-Bands (nm) | Reference |

| Sodium Copper Chlorophyllin | 340-450 | 600-700 | nih.gov |

| Cu(II)-chlorin e4 | 406 | 628, 658 | scispace.com |

| Cu(II)-chlorin e6 | 407 | 627, 663 | scispace.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the functional groups present in the copper chlorophyllin molecule. The infrared spectrum reveals characteristic vibrations of different chemical bonds, providing a molecular fingerprint of the compound.

Key vibrational bands observed in the FT-IR spectrum of copper chlorophyllin include:

O-H, N-H, and C-H stretching vibrations: A broad band in the region of 3600–2850 cm⁻¹ is attributed to these vibrations. mdpi.com

C=O stretching vibrations: A band around 1720 cm⁻¹ indicates the presence of a carbonyl group from an ester. scispace.com A band near 1632-1640 cm⁻¹ can be assigned to the stretching vibrations of a carboxylate anion or a carbonyl chromophore. mdpi.cominnovareacademics.in

C=C and C=N skeletal vibrations: A band around 1565 cm⁻¹ is characteristic of the porphyrin ring. mdpi.com

C-C stretching and bending vibrations: Peaks below 1000 cm⁻¹, such as those at 991, 959, and 924 cm⁻¹, are attributed to the pyrrole (B145914) ring. mdpi.com

Metal-ligand vibrations: A peak around 711 cm⁻¹ can be assigned to the vibrations of the copper atom within the porphyrin structure. mdpi.com

FT-IR analysis can also be used to monitor chemical modifications of copper chlorophyllin. For example, the disappearance of vibrations characteristic of a vinyl functionality upon bleaching has been observed, providing insight into the degradation mechanism. nih.gov

Table 3: Key FT-IR Vibrational Bands of Copper Chlorophyllin

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3600–2850 | O-H, N-H, C-H stretching | mdpi.com |

| ~1720 | C=O stretching (ester) | scispace.com |

| ~1632-1640 | C=O stretching (carboxylate/carbonyl) | mdpi.cominnovareacademics.in |

| ~1565 | C=C and C=N skeletal vibrations (porphyrin ring) | mdpi.com |

| 991, 959, 924 | C-C stretching and bending (pyrrole ring) | mdpi.com |

| ~711 | Cu-N vibrations | mdpi.com |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the electronic structure of molecules by examining the absorption of X-rays near an atomic absorption edge. In the study of copper chlorophyllin, NEXAFS is primarily used to analyze the carbon backbone and the coordination environment of the central copper atom.

Research utilizing NEXAFS has provided significant insights into the physicochemical properties of sodium copper chlorophyllin (SCC). nih.govacs.org By analyzing the carbon K-edge, scientists can elucidate the electronic structure of the extensive carbon network within the chlorophyllin molecule. acs.orgresearchgate.net These experimental findings are often supported by Density Functional Theory (DFT) calculations, which allow for the precise assignment of specific NEXAFS spectral features to particular carbon bonds within the porphyrin-like structure. nih.govacs.org

Studies have shown that NEXAFS can effectively track the changes in the electronic structure of SCC during breakdown processes. nih.govacs.orgresearchgate.net Furthermore, NEXAFS spectra recorded at the metal L-edges can reveal the angular dependence of specific resonances, offering information on molecular orientation and the local coordination structure. researchgate.net For instance, in copper complexes, a strong in-plane resonance at the Cu L-edge is indicative of its dx²-y² character, which is a hallmark of the high covalency of the copper-ligand bond. researchgate.netrsc.org This detailed understanding of the electronic configuration is crucial for predicting the molecule's reactivity and potential applications. The insights gained from NEXAFS also lay the groundwork for future time-resolved studies, such as optical pump/X-ray probe investigations, to analyze dynamic processes in chlorophyll-containing systems. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been employed as a complementary method to NEXAFS in the comprehensive analysis of copper chlorophyllin. nih.govacs.orgscience.gov

XPS survey scans can readily resolve the core electrons of the constituent elements, such as copper (Cu 2p), oxygen (O 1s), nitrogen (N 1s), and carbon (C 1s). escholarship.org From the integrated peak areas in these spectra, the relative atomic percentages of each element on the sample's surface can be estimated. For example, one study on a modified copper chlorophyllin (CuNC-400) reported an elemental composition of 77.13 at% C, 5.74 at% N, 15.57 at% O, and 1.56 at% Cu. escholarship.org

High-resolution XPS scans of specific elemental regions provide detailed information about chemical states and bonding. The N 1s spectrum of a copper chlorophyllin precursor shows two distinct peaks around 398.0 eV and 399.4 eV, which are assigned to the pyrrolic and aza nitrogen atoms, respectively, that bind to the central copper ion. escholarship.org The Cu 2p spectrum is used to determine the oxidation state of the copper. The presence of Cu(II) is often confirmed by characteristic peaks and satellite structures in this region. kratos.com The ratio of nitrogen to copper atoms can also be estimated from XPS data, providing a measure of the integrity of the CuN₄ coordination moieties within the molecule. escholarship.org

Table 1: Representative XPS Binding Energies for Elements in Copper Chlorophyllin Derivatives This table presents typical binding energies observed in XPS analysis. Actual values can vary slightly based on the specific molecular environment and instrument calibration.

| Element & Orbital | Binding Energy (eV) | Assigned To |

| C 1s | ~284 | Carbon backbone |

| N 1s | ~398.0 | Pyrrolic Nitrogen |

| N 1s | ~399.4 | Aza Nitrogen |

| O 1s | ~530 | Oxygen-containing groups |

| Cu 2p | ~932 | Copper ion |

Data sourced from Hu et al. (2025). escholarship.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the weak Raman scattering signal of molecules adsorbed onto rough metal surfaces or nanoparticles. mdpi.comacs.org This enhancement allows for the detection of trace amounts of analytes and provides detailed molecular fingerprint information. mdpi.com SERS has been effectively applied to the study of copper chlorophyllin, overcoming common issues like low signal intensity and fluorescence that can plague conventional Raman spectroscopy. walisongo.ac.id

In a typical SERS experiment involving copper chlorophyllin, the analyte is adsorbed onto silver or gold colloids. ed.gov The enhancement of the Raman signal is dependent on factors such as the pH of the solution, which affects both the charge of the chlorophyllin molecule and the aggregation of the metallic nanoparticles. ed.gov Studies have shown that SERS signals are strongly detected when colloidal clusters form, which occurs as the pH is adjusted from highly basic towards acidic conditions. ed.gov

SERS is particularly useful for identifying and quantifying copper chlorophyllin in complex mixtures, such as vegetable oils. researchgate.net Research has identified specific spectroscopic markers for copper chlorophyllin derivatives using SERS. For instance, in the analysis of vegetable oils, prominent peaks for copper pyropheophytin α were observed at approximately 752 cm⁻¹ and 990 cm⁻¹. researchgate.net This method has demonstrated a detection limit as low as 5 mg/kg, showcasing its high sensitivity and potential for rapid quality control applications in the food industry. researchgate.net

Table 2: Characteristic SERS Peaks for Copper Pyropheophytin α This table lists prominent Raman shifts observed in SERS spectra, which serve as spectroscopic markers for the compound.

| Raman Shift (cm⁻¹) |

| ~752 |

| ~990 |

Data sourced from He et al. (2015). researchgate.net

Elemental Analysis for Metallo-Complexes

Atomic Absorption Spectrophotometry (AAS) for Copper Quantification

Atomic Absorption Spectrophotometry (AAS) is a standard and reliable method for determining the concentration of specific metal elements in a sample. It is the designated technique for quantifying both total and free ionizable copper in commercial copper chlorophyllin preparations. fao.orgfao.org The method's accuracy has been shown to be superior to visible spectrophotometric quantitation for this purpose. nih.gov

To determine the total copper content, a precisely weighed sample of copper chlorophyllin is first ignited at a high temperature (e.g., up to 500°C) to remove all organic matter (ashing). fao.orgfao.org The resulting ash is then treated with concentrated sulfuric acid and re-ashed. fao.orgfao.org Subsequently, the ash containing the copper is dissolved by boiling with multiple portions of hydrochloric acid. fao.orgfao.org The solution is filtered, collected in a volumetric flask, and diluted to a known volume with purified water. fao.orgfao.org This final solution is then analyzed using an AAS instrument. fao.orgfao.org

For the quantification of free ionizable copper, a different sample preparation is required. The copper chlorophyllin sample is dissolved in an oil (like arachid oil) and mixed with water. fao.org The pH of the mixture is carefully adjusted to 3.0 with hydrochloric acid, which partitions the free copper ions into the aqueous phase. fao.org After separation, the aqueous phase is filtered and analyzed by AAS to determine the concentration of unbound copper. fao.org

Table 3: Typical Instrumental Parameters for Copper Analysis by Flame AAS This table provides an example of instrumental settings for quantifying copper using a flame atomic absorption spectrophotometer.

| Parameter | Setting |

| Wavelength | 324.7 nm |

| Lamp | Hollow-cathode lamp (Copper) |

| Flame | Air-acetylene (oxidizing) |

| Slit Width | 0.5 nm |

Data sourced from the International Organisation of Vine and Wine (OIV). oiv.int

Methodological Challenges and Refinements in Complex Matrices

The analysis of copper chlorophyllin, particularly within complex matrices such as food products, presents significant methodological challenges. nih.govbiointerfaceresearch.com Chlorophylls and their derivatives are prone to degradation under various conditions encountered during food processing, leading to a complicated mixture of related compounds. nih.gov This instability makes it difficult to extract and accurately quantify the target analyte. biointerfaceresearch.com The presence of other pigments, fats, and waxes from the source material further complicates the analysis by causing matrix interference. nih.gov

A primary challenge is achieving a clean and representative extraction of copper chlorophyllin from the food matrix. biointerfaceresearch.com There is no single, universal extraction protocol; the method must be adapted to the specific properties of the food and the potential interfering compounds. biointerfaceresearch.com Furthermore, the qualitative and quantitative profile of copper chlorophyllins can shift depending on the manufacturing process, making it difficult to establish consistent purity criteria. csic.es

To overcome these challenges, analytical chemistry has moved towards more refined and powerful techniques. While traditional methods like spectrophotometry are used, they can be unreliable for quantification in complex samples. nih.gov The most significant refinement has been the adoption of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). csic.es HPLC, especially when coupled with advanced detectors like mass spectrometry (HPLC-MS), allows for the effective separation, identification, and quantification of different chlorophyllin derivatives and impurities, such as Cu-chlorin e6 and Cu-isochlorin e4, even within intricate food matrices. nih.govcsic.es These advanced methods provide the necessary resolution and specificity to decipher the complex composition of commercial green food colorants. csic.es

Metabolomics Approaches in Chlorophyll and Chlorophyllin Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a crucial tool in chlorophyll and chlorophyllin research. nih.gov This "pigmentomics" approach provides a holistic view of the complex mixture of chlorophyll derivatives, their degradation products, and related metabolites in a sample. nih.gov It moves beyond the analysis of a single compound to map the entire profile of pigments and understand their metabolic pathways and transformations. le.ac.uk

In the context of copper chlorophyllin, metabolomics is used to unravel the comprehensive composition of commercial food colorants. le.ac.uk By combining high-resolution analytical platforms like HPLC-ESI-QTOF-MS/MS with expert-curated databases and advanced software, researchers can identify not only expected chlorophyllins but also previously undescribed or novel structures. le.ac.uk This approach has been successful in identifying numerous new chlorophyll compounds in commercial samples and helps to decipher the sequence of chemical reactions that occur during the manufacturing process. le.ac.uk

Metabolomics studies also provide insights into chlorophyll metabolism in living organisms. For example, ¹H NMR-based metabolomics can be used to compare the metabolite profiles of plants under different conditions. nih.gov The analysis of phytol, a direct metabolite from chlorophyll degradation, via GC-MS is another application. nih.gov These comprehensive analytical strategies are essential for understanding the fluctuations in chlorophyll and carotenoid profiles in response to biotic and abiotic stressors and for fully characterizing the composition of chlorophyll-based products. nih.gov

Molecular Interactions, Theoretical Modeling, and Mechanistic Elucidation of Copper Chlorophyllin

Computational Chemistry and In Silico Studies

Computational chemistry provides a powerful lens through which the complex behavior of copper chlorophyllin can be understood at a molecular level. In silico studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of its formation, electronic structure, and stability.

Density Functional Theory (DFT) for Metal-Chlorophyll/Chlorophyllin Interactions

Density Functional Theory (DFT) has emerged as a important tool for investigating the interactions between metal ions and chlorophyll (B73375) or chlorophyllin molecules. These computational methods allow for a detailed analysis of the electronic structure and bonding characteristics of these complexes, which is crucial for understanding their stability and reactivity. DFT calculations have been successfully used to model the geometry of copper complexes and to study the nature of the copper-ligand bonds. For instance, in related copper complexes, DFT has been used to investigate the covalent nature of Cu-N and Cu-O bonds, indicating that shorter bond lengths correlate with a higher degree of covalency colab.ws. Such studies provide a theoretical framework for understanding the robust nature of the copper center within the chlorophyllin macrocycle.

Prediction of Thermodynamic Parameters and Molecular Descriptors Governing Formation

While specific DFT calculations detailing the thermodynamic parameters for the formation of copper chlorophyllin are not extensively documented in publicly available research, the principles of such predictions are well-established. DFT can be employed to calculate key thermodynamic quantities such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (ΔS) for the metalation reaction of chlorophyllin with copper ions. These parameters are critical for determining the spontaneity and equilibrium position of the reaction.

Experimentally, the thermal stability of sodium copper chlorophyllin (SCC) has been investigated, with the activation energy for its thermal degradation, and that of its major component Cu(II)Chlorin e4, being estimated using the Arrhenius equation. The activation energies were found to be 13.3 ± 0.8 and 16.0 ± 2.1 kcal/mol, respectively, indicating a temperature sensitivity comparable to that of natural chlorophyll nih.gov. These experimental values provide benchmarks for future computational studies aimed at predicting the thermodynamic stability of copper chlorophyllin.

Molecular descriptors, which are numerical values that characterize the properties of a molecule, can also be derived from computational studies to predict the stability of copper chlorophyllin. These can include geometric parameters (bond lengths, angles), electronic properties (HOMO-LUMO gap, Mulliken charges), and topological indices.

Analysis of Electronic Structure and Metal-Ligand Spin Transfer Mechanisms

The electronic structure of copper chlorophyllin has been a subject of significant research, as it underpins its color, reactivity, and spectroscopic properties. Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, supported by DFT calculations, has been used to analyze the carbon backbone of sodium copper chlorophyllin and its breakdown products researchgate.net. These studies provide a detailed assignment of characteristic NEXAFS features to specific carbon bonds, offering a comprehensive insight into the electronic structure of the molecule researchgate.net.

The interaction between the central copper ion and the porphyrin ligand can also involve spin transfer mechanisms. In copper(II) porphyrin systems, the unpaired electron is primarily located in the dx2-y2 orbital of the copper ion, which results in relatively poor d–π orbital overlap spindynamics.org. However, even weak exchange interactions between copper centers in porphyrin dimers can be measured and simulated, providing a quantitative measure of electronic communication through the molecular framework spindynamics.org. In some copper complexes, natural bond orbital (NBO) analysis has shown that the antibonding orbitals involved in metal-ligand interactions can have mixed characters, such as dx2-y2 and s-atomic orbitals, and that there is a transfer of negative charge from the ligand to the copper atom colab.ws.

Calculations of Bond Energy, Affinity, and Complex Stability

Experimentally, the stability of metallochlorophyllins is known to be greater than that of natural chlorophyll, particularly in response to changes in pH and temperature mdpi.comresearchgate.net. This enhanced stability is a key reason for its widespread use as a food colorant mdpi.com. The copper atom is tightly bound within the porphyrin ring, providing resistance to strong acids mdpi.com. Studies on the thermal degradation of sodium copper chlorophyllin have shown that it follows first-order reaction kinetics nih.gov.

Redox Chemistry and Electron Transfer Processes Involving Copper Chlorophyllin

The redox chemistry of copper chlorophyllin is a critical aspect of its functionality, influencing its antioxidant properties and its behavior in various chemical and biological systems. The interaction between copper(II) ions and chlorophyll derivatives can lead to both metalation and redox reactions, with the specific pathway being highly dependent on the reaction conditions, including the solvent and the presence of other ligands.

Spectroscopic and electrochemical studies have been employed to investigate these processes. The nature of the copper(II) species in solution, which can be influenced by counter-ions and solvent molecules, determines its oxidizing ability nih.gov. Consequently, under certain conditions, the copper(II) ion can cause the oxidation of the chlorophyll macrocycle, which can be either reversible or irreversible and may even lead to the destruction of the porphyrin structure nih.gov. The presence of potential ligands can shift the redox potential of the Cu(II) ion, thereby influencing whether metalation or oxidation is the favored reaction pathway nih.gov.

Cyclic voltammetry is a key technique used to study the electron transfer properties of chlorophyllin. These studies provide information on the thermodynamics of the oxidation-reduction reactions and the kinetics of electron transfer mdpi.com. The redox behavior of chlorophyllin can be complex, with oxidation being a pH-independent, reversible or quasi-reversible process that can be followed by chemical transformations of the product.

In Vitro Mechanistic Investigations of Copper Chlorophyllin Bioactivities

In vitro studies have been instrumental in elucidating the mechanisms behind the observed biological activities of copper chlorophyllin, particularly its antioxidant and enzyme-inhibiting properties.

As an antioxidant, sodium copper chlorophyllin has been shown to be highly effective in protecting against oxidative damage in various in vitro models. It can neutralize several physiologically relevant reactive oxygen species (ROS) nutriscienceusa.com. Mechanistic studies have shown that it can protect mitochondria from oxidative damage induced by various sources, including gamma-radiation, photosensitization, and chemical inducers of ROS nih.govresearchgate.net. At a concentration of 10 µM, chlorophyllin demonstrated significant protective effects nih.govresearchgate.net. Its antioxidant capacity at equimolar concentrations was found to be greater than that of common antioxidants like ascorbic acid and glutathione nih.govresearchgate.net. One of the proposed mechanisms for its antioxidant activity is its high rate constant for reaction with singlet oxygen, which is in the order of 1.3 x 10⁸ M⁻¹ s⁻¹ nih.govresearchgate.net. The antioxidant activity of metallo-chlorophyll derivatives is also influenced by the central metal ion, with copper chlorophyllin showing higher antioxidant activity than natural chlorophylls (B1240455) nih.gov.

Another well-studied bioactivity of copper chlorophyllin is its ability to inhibit the enzyme hyaluronidase (B3051955). This enzyme is responsible for the degradation of hyaluronic acid, a key component of the extracellular matrix. In vitro studies have demonstrated that sodium copper chlorophyllin complex exhibits strong hyaluronidase inhibitory activity nih.gov. This activity is primarily attributed to one of its small molecule components, disodium copper isochlorin e4 nih.gov. The inhibitory effect was observed at concentrations as low as 10 µg/mL nih.govresearchgate.net. The oxidized form of this component showed reduced, but still substantial, activity at higher concentrations nih.govresearchgate.net. This inhibitory action is believed to be the mechanism by which topical application of copper chlorophyllin can help maintain hyaluronic acid levels in the skin nih.gov.

Below is an interactive data table summarizing the in vitro antioxidant activities of various metallochlorophyllins.

| Compound | Assay | Result | Concentration | Reference |

| Sodium Copper Chlorophyllin (SCC) | DPPH Radical Scavenging | 93.5% | 5 mg/mL | nih.gov |

| Sodium Zinc Chlorophyllin (SZC) | DPPH Radical Scavenging | 37.9% | 5 mg/mL | nih.gov |

| Sodium Iron Chlorophyllin (SIC) | DPPH Radical Scavenging | 26.5% | 5 mg/mL | nih.gov |

| Ascorbic Acid | DPPH Radical Scavenging | 98.5% | 0.025 mg/mL | nih.gov |

| Sodium Copper Chlorophyllin (SCC) | β-carotene Bleaching Inhibition (EC₅₀) | 0.90 mg/mL | N/A | researchgate.net |

| Sodium Zinc Chlorophyllin (SZC) | β-carotene Bleaching Inhibition (EC₅₀) | 0.04 mg/mL | N/A | researchgate.net |

| Sodium Iron Chlorophyllin (SIC) | β-carotene Bleaching Inhibition (EC₅₀) | 0.38 mg/mL | N/A | researchgate.net |

| Ascorbic Acid | β-carotene Bleaching Inhibition (EC₅₀) | 4.0 mg/mL | N/A | researchgate.net |

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Pathways

Copper chlorophyllin has demonstrated significant efficacy as an antioxidant, primarily through its capacity to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant pathways. A key mechanism of its protective effect is the reduction of oxidative stress by modulating cellular levels of hydrogen peroxide (H₂O₂). nih.govmdpi.com This activity suggests a protective role against a variety of sources of ROS. nih.gov The antioxidant properties of copper chlorophyllin are attributed to its ability to neutralize free radicals by donating electrons, which stabilizes these reactive molecules and prevents them from causing damage to cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net

Research has shown that copper chlorophyllin is a potent antioxidant capable of protecting mitochondria from oxidative damage induced by various ROS. wikipedia.org Its antioxidant capacity has been observed to be more effective than that of other well-known antioxidants such as ascorbic acid and glutathione at equimolar concentrations. wikipedia.org Electron spin resonance (ESR) spectroscopy studies have confirmed the potent antioxidant ability of chlorophyllin, demonstrating its scavenging activity against various physiologically important ROS. nih.gov The high reaction rate constant and the formation of face-to-face complexes with certain compounds contribute to its antioxidant activity. nih.gov

Furthermore, in plant systems, copper chlorophyllin has been shown to enhance the activity of antioxidant enzymes such as catalase (CAT) and ascorbate (B8700270) peroxidase (APX), as well as increase the content of glutathione (GSH). mdpi.comkisti.re.kr This enhancement of the plant's natural antioxidant defense system contributes to its ability to mitigate stress. The presence of copper in the chlorophyllin complex appears to be crucial for its enhanced antioxidant activity compared to natural chlorophylls. oregonstate.edu

Molecular Complexation with Xenobiotics and Carcinogen Sequestration Models

A significant mechanism by which copper chlorophyllin exerts a protective effect is through the formation of molecular complexes with xenobiotics, including known carcinogens. This process, known as carcinogen sequestration, involves the binding of copper chlorophyllin to these harmful molecules, which can interfere with their gastrointestinal absorption and reduce their bioavailability to target tissues.

Copper chlorophyllin is capable of forming tight molecular complexes with a variety of carcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke, heterocyclic amines from cooked meat, and aflatoxin-B₁. This binding activity is a key aspect of its anti-mutagenic properties, as it effectively neutralizes these compounds before they can cause cellular damage. researchgate.net

In vitro and in vivo studies have demonstrated the formation of a molecular complex between carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and chlorophyllin. This complex formation is believed to be a primary reason for the observed antigenotoxic effects of chlorophyllin. The ability of chlorophyllin to bind to planar compounds such as heterocyclic amines, dioxin, aflatoxin, and benzo[a]pyrene has been well-documented. This sequestration mechanism complements its other protective actions, such as the inhibition of metabolic activating enzymes.

Cellular Signaling Pathway Modulation (e.g., NF-κB Pathway Attenuation)

Copper chlorophyllin has been shown to modulate cellular signaling pathways, with a notable effect on the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases. Research has demonstrated that chlorophyllin can inhibit the canonical NF-κB signaling pathway. nih.gov

Studies have shown that dietary administration of chlorophyllin can suppress the development of carcinomas by downregulating IKKβ, which in turn prevents the phosphorylation of IκB-α and reduces the nuclear expression of NF-κB. nih.gov This inactivation of NF-κB signaling by chlorophyllin has been associated with the induction of intrinsic apoptosis. nih.gov

The role of copper itself in NF-κB regulation is complex, with some reports suggesting activation and others inhibition. However, studies specifically on chlorophyllin indicate an inhibitory effect on this pro-inflammatory pathway. nih.gov The modulation of NF-κB is a key mechanism underlying the anti-inflammatory and chemopreventive properties of chlorophyllin. By targeting divergent pathways of cell survival and cell death, chlorophyllin presents as a novel candidate for disease prevention strategies. nih.gov

Interactions with Biological Membranes and Aggregation Phenomena

The interaction of copper chlorophyllin with biological membranes and its aggregation behavior are important aspects of its molecular activity. As a water-soluble derivative of chlorophyll, its hydrophilic nature facilitates interactions within aqueous environments. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) have shown that aqueous copper chlorophyllin adsorbs onto various surfaces, with the extent of adsorption being sensitive to the surface type. For instance, it shows greater adsorption on cellulose and polystyrene compared to silica, where no adsorption was observed.

The unique chemical structure of chlorophylls, including derivatives like copper chlorophyllin, with their hydrophobic side chains, facilitates interactions with biological membranes, which can influence cellular uptake and signaling pathways. oregonstate.edu Research on rat liver mitochondria has demonstrated the membrane-protective properties of chlorophyllin against oxidative damage. wikipedia.org

In aqueous solutions, copper chlorophyllin exists as a complex mixture containing particles of varying sizes, with a significant portion present as dispersed nanoparticles. The aggregation of chlorophyll molecules is a known phenomenon, and in the case of chlorophyll a, it has been shown to proceed through steps involving the formation of a nucleating species, followed by the formation of larger aggregates that can then undergo conformational changes. In vitro studies have also investigated the inhibitory effect of sodium copper chlorophyllin on the formation, growth, and aggregation of calcium oxalate crystals.

Interactions with Biological Systems: Plant Physiology and Microbial Ecology

Plant Physiological Responses and Stress Mitigation

Copper chlorophyllin has been shown to elicit a range of positive physiological responses in plants, particularly in the context of stress mitigation. It acts as a biostimulant, enhancing plant defenses against abiotic stresses such as salinity and drought. nih.govmdpi.com

One of the primary mechanisms by which copper chlorophyllin mitigates stress is by reducing oxidative stress. It achieves this by modulating cellular hydrogen peroxide (H₂O₂) levels and increasing the plant's tolerance to oxidative stress from various sources. nih.govmdpi.com RNA-Seq analysis of Arabidopsis thaliana seedlings treated with copper chlorophyllin under salt stress identified the upregulation of genes involved in ROS detoxification and cellular growth. nih.gov

Foliar application of copper chlorophyllin-containing products has been found to increase the activity of leaf antioxidant enzymes, such as catalase (CAT) and ascorbate peroxidase (APX), as well as the content of glutathione (GSH) in tomato plants under drought stress. mdpi.comkisti.re.kr This enhancement of the antioxidant defense capacity can delay leaf senescence and improve photosynthetic function under stress conditions. kisti.re.kr

However, it is important to note that while copper is an essential micronutrient for plants, excessive concentrations can be toxic. High levels of copper can inhibit photosynthesis by affecting photosystem II (PSII) and reducing chlorophyll content, leading to leaf yellowing. Therefore, the beneficial effects of copper chlorophyllin are dependent on its appropriate application.

Data Tables

Table 1: Inhibition of Hyaluronidase by Sodium Copper Chlorophyllin and its Analogs

| Compound | Concentration | Hyaluronidase Inhibitory Activity |

| Sodium Copper Chlorophyllin Complex | 10 µg/mL | Active |

| Copper Isochlorin e4 Disodium Salt | 10 µg/mL | Active |

| Oxidized Copper Isochlorin e4 Disodium Salt | 100 µg/mL | Substantial |

| Oxidized Copper Isochlorin e4 Disodium Salt | 10 µg/mL | Not substantial |

| Sodium Magnesium Chlorophyllin Complex | Not specified | No inhibitory activity |

Data sourced from in vitro studies.

Table 2: Effects of Copper Chlorophyllin on Tomato Plants Under Drought Stress

| Parameter | Treatment | Observation |

| Photosynthetic Rate (Pn) | B18-0074 (Cu-Chl) - Foliar Application | 18.6% increase relative to control at day 21 |

| Photosynthetic Rate (Pn) | B18-0075 (Cu-Chl with paraffinic oil) - Foliar Application | 24.6% increase relative to control at day 21 |

| Antioxidant Enzymes | Application of Cu-Chl products | Increased activity of Catalase (CAT) and Ascorbate Peroxidase (APX) |

| Glutathione (GSH) Content | Application of Cu-Chl products | Increased |

| Soluble Sugars and Proline | Application of Cu-Chl products | Increased |

| Root Biomass | B18-0075 - Soil + Foliar and Foliar only | Increased |

Data from a study on physiological responses of tomato plants under prolonged drought stress. mdpi.comkisti.re.kr

Osmotic Adjustment and Cellular Water Status Regulation

Copper chlorophyllin has been shown to play a role in enhancing osmotic adjustment in plants, particularly those under abiotic stress conditions such as drought. researchgate.netresearchgate.net Osmotic adjustment is a critical physiological mechanism that allows plants to maintain cell turgor and water uptake by accumulating solutes to lower the cellular osmotic potential. mdpi.com The application of copper chlorophyllin has been demonstrated to improve this process. For instance, in tomato plants subjected to prolonged drought stress, treatment with copper chlorophyllin-containing products led to an increase in leaf soluble sugars and proline content, which are key osmolytes involved in maintaining cellular water balance. researchgate.net

By enhancing osmotic adjustment, copper chlorophyllin helps protect plants from the detrimental effects of water deficiency. researchgate.net This improved water status can be observed through increases in Relative Water Content (RWC) and Membrane Stability Index (MSI), and a decrease in Electrolyte Leakage (EL) in plant leaves. researchgate.netekb.eg The antioxidant properties of copper chlorophyllin may also contribute to this protective effect by shielding plants from damage caused by reactive oxygen species (ROS) that accumulate during osmotic stress. researchgate.net

Table 1: Effect of Copper Chlorophyllin on Osmotic Adjustment Parameters in Tomato Plants under Drought Stress

| Parameter | Treatment | Result |

| Soluble Sugars | Copper Chlorophyllin | Increased content in leaves researchgate.net |

| Proline | Copper Chlorophyllin | Increased content in leaves researchgate.net |

| Plant Water Status | Copper Chlorophyllin | Improved, leading to increased RWC and MSI researchgate.netekb.eg |

Modulation of Photosynthetic Function

Copper chlorophyllin application can positively influence the photosynthetic function in plants. researchgate.netresearchgate.net Studies on tomato plants under drought stress revealed that foliar application of two different copper chlorophyllin formulations (B18-0074 and B18-0075) significantly increased the leaf photosynthetic rate (Pn). Specifically, at day 21 of drought stress, the B18-0074 formulation increased Pn by 8.8% with a soil plus foliar application and by 18.6% with a foliar-only application compared to the control. The B18-0075 formulation showed even greater increases of 16.9% and 24.6% for soil plus foliar and foliar-only applications, respectively. researchgate.net

The enhancement of photosynthetic activity may be attributed to several factors. Copper chlorophyllin may protect chlorophyll from UV-B radiation and safeguard the photosynthetic apparatus from damage induced by reactive oxygen species (ROS). researchgate.net Additionally, studies have observed that applying copper chlorophyllin can lead to an increased chlorophyll content in plants like onions and spinach. researchgate.netekb.eg This is significant because heavy metals like copper, at high concentrations, can disrupt chlorophyll biosynthesis and impair the photosynthetic electron transport chain. mdpi.comresearchgate.netnih.gov However, in the form of copper chlorophyllin, it appears to support and enhance photosynthetic capacity, contributing to improved plant growth and productivity. researchgate.net

Table 2: Impact of Copper Chlorophyllin Formulations on Photosynthetic Rate (Pn) in Tomato Plants Under Drought Stress

| Formulation | Application Method | Increase in Pn vs. Control |

| B18-0074 | Soil + Foliar | 8.8% researchgate.net |

| B18-0074 | Foliar Only | 18.6% researchgate.net |

| B18-0075 | Soil + Foliar | 16.9% researchgate.net |

| B18-0075 | Foliar Only | 24.6% researchgate.net |

Gene Expression Profiling (e.g., RNA-Seq for ROS detoxifying genes)

Exogenous application of copper chlorophyllin has been found to increase the expression of genes related to stress protection, including various classes of genes that detoxify reactive oxygen species (ROS). researchgate.netresearchgate.net A study utilizing RNA-Seq analysis on Arabidopsis thaliana seedlings under salt stress provided molecular insights into this protective mechanism. The results indicated that copper chlorophyllin treatment led to the identification of genes involved in ROS detoxification and cellular growth. nih.gov

Table 3: Gene Categories Identified by RNA-Seq in Copper Chlorophyllin-Treated Arabidopsis thaliana under Salt Stress

| Gene Category | Function | Reference |

| ROS Detoxification | Neutralization of Reactive Oxygen Species | nih.gov |

| Cellular Growth | Regulation of plant growth and development | nih.gov |

Modulation of Gut Microbiota Composition and Function

In animal studies, copper chlorophyllin has been shown to significantly modulate the composition and function of the gut microbiota. frontiersin.orgnih.gov Research in mice has demonstrated that oral administration of chlorophyllin can rebalance the gut microbiome, particularly in the context of diet-induced dysbiosis or chemically-induced liver fibrosis. frontiersin.orgnih.gov

A key finding is the alteration in the ratio of major bacterial phyla. Chlorophyllin treatment has been observed to cause a down-regulation of the phylum Firmicutes and an up-regulation of the phylum Bacteroidetes. nih.govnih.govresearchgate.net This shift in the microbiota composition is associated with several beneficial outcomes. For instance, in mice fed a high-fat diet, chlorophyllin administration attenuated gut microbiota dysbiosis, maintained the integrity of the intestinal barrier, and reduced intestinal and systemic inflammation. frontiersin.org The modulation of the gut microbiome by chlorophyllin is considered a key mechanism through which it can alleviate conditions such as hepatic steatosis and liver fibrosis. frontiersin.orgnih.gov Fecal flora transplants from chlorophyllin-treated mice have also been shown to ameliorate steatosis, further supporting the crucial role of the altered microbiota. frontiersin.org These findings suggest that copper chlorophyllin may act as a prebiotic agent, promoting a healthier gut microbial community. nih.gov

Table 4: Effect of Copper Chlorophyllin on Gut Microbiota Phyla in Mice

| Phylum | Effect of Chlorophyllin Administration | Outcome |

| Firmicutes | Down-regulation nih.govnih.govresearchgate.net | Rebalancing of gut microbiota nih.govnih.gov |

| Bacteroidetes | Up-regulation nih.govnih.govresearchgate.net | Rebalancing of gut microbiota nih.govnih.gov |

Biotechnological and Environmental Research Applications of Copper Chlorophyllin

Advanced Material Science and Encapsulation Technologies for Stability and Solubility Enhancement

Copper chlorophyllin's utility in various applications is often limited by its stability and solubility. To overcome these challenges, researchers are exploring advanced material science techniques, particularly encapsulation. Encapsulation technology involves entrapping the copper chlorophyllin within a protective matrix, which can enhance its stability against environmental factors like light, heat, and oxidation. nih.gov This process can also improve its solubility and control its release. nih.gov

Several materials have been investigated for the encapsulation of copper chlorophyllin. A study demonstrated that encapsulation with maltodextrin (B1146171) and whey protein isolate significantly improved the solubility and stability of copper chlorophyllin. yachaytech.edu.ec The interaction between the copper chlorophyllin and the encapsulating materials was confirmed through Fourier-transform infrared spectroscopy (FT-IR) analysis. yachaytech.edu.ec Another approach involves the use of hydrocolloids, which can form supramolecular assemblies with pigments to enhance their stability. maxapress.com These advancements in encapsulation are crucial for expanding the applications of copper chlorophyllin, particularly in the food and pharmaceutical industries, by transforming it into a more robust and versatile ingredient. nih.govyachaytech.edu.ec

Photodynamic Applications and Photosensitizer Development Research

Copper chlorophyllin itself is not an effective photosensitizer for photodynamic therapy (PDT) because the paramagnetic copper ion prevents the formation of long-lived excited states necessary for generating reactive oxygen species (ROS). scielo.br However, it serves as a valuable and inexpensive starting material for the synthesis of new and effective photosensitizers. scielo.brresearchgate.net

Researchers have successfully synthesized novel photosensitizers from copper chlorophyllin that exhibit strong absorption in the far-red spectral region, are efficient generators of singlet oxygen, and show a strong tendency to interact with cell membranes. scielo.brresearchgate.net These new derivatives, which are often positively charged, have demonstrated greater photodynamic efficiency in killing cancer cells compared to methylene (B1212753) blue, a standard photosensitizer. scielo.brresearchgate.net For instance, chlorophyllin-assisted PDT has been shown to induce apoptosis in human cervical cancer cells through oxidative stress. mdpi.com Studies have also investigated the use of sodium copper chlorophyllin (SCC) in interstitial photodynamic therapy (I-PDT) for locally advanced cervical cancer, showing promising antitumor effects. spiedigitallibrary.org The development of these chlorophyllin-derived photosensitizers highlights the potential of this compound in advancing cancer treatment through PDT. scielo.brnih.gov

Interactions with Environmental Contaminants and Ecological Impact Studies

Copper chlorophyllin's interactions with environmental contaminants and its broader ecological impact are areas of active research, with a focus on its potential as a bio-indicator and its adsorption properties.

Copper Chlorophyllin as a Bio-indicator for Metal Contamination in Aquatic Environments

The presence of heavy metals in aquatic environments poses a significant threat to ecosystems. journals.co.zagov.bc.ca Certain organisms and biological molecules can serve as bio-indicators, providing a measure of environmental contamination. irjet.netacademicjournals.org Research suggests that changes in chlorophyll (B73375) content and fluorescence in organisms can indicate the presence of heavy metals. journals.co.zaacademicjournals.org

For example, studies have shown that the growth and chlorophyll-a content of the marine microalgae Isochrysis sp. are significantly decreased by copper exposure, suggesting its potential as a bio-indicator for metal contamination. researchgate.net Similarly, the cyanobacterium Anabaena cylindrica has been used to detect the presence of copper, lead, and cadmium in water, with the heavy metals causing an increase in chlorophyll fluorescence. journals.co.za The accumulation of heavy metals in various algae species, such as Chara, Cladophora, Spirogira, and Zygnema, further supports their use as bio-indicators for assessing the level of pollution in aquatic ecosystems. mdpi.com These findings demonstrate the potential of using chlorophyll-containing organisms to monitor heavy metal pollution in water bodies.

Adsorption Studies for Dyeing Applications and Material Interactions

The adsorption properties of copper chlorophyllin have been explored for various applications, particularly in the textile industry for dyeing. mdpi.comresearchgate.net As a natural dye derivative, sodium copper chlorophyllin (SCC) can be used to dye fabrics like silk a bright green color. researchgate.net Kinetic and thermodynamic studies of SCC adsorption on silk have shown that the process is well-described by a pseudo-second-order kinetic model. researchgate.net The addition of sodium chloride has been found to increase the adsorption of SCC at equilibrium. researchgate.net

To improve the affinity and fastness of SCC on cotton, researchers have developed methods such as creating a double-layered chitosan (B1678972) coating on the fabric. nih.gov This bio-mordant significantly increases the dye uptake of the cotton fabric. nih.gov Furthermore, studies using quartz crystal microbalance with dissipation monitoring (QCM-D) have investigated the adsorption of aqueous copper chlorophyllin mixtures on various model surfaces, revealing that adsorption is sensitive to the surface type, with the highest adsorption observed on cellulose. researchgate.net These adsorption studies are crucial for optimizing the use of copper chlorophyllin as a natural and effective dye in the textile industry.

Agricultural Biostimulant Research and Crop Enhancement Strategies

Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality. mdpi.commdpi.com Copper chlorophyllin has emerged as a promising plant-based biostimulant. nih.govresearchgate.net

Research has shown that the application of copper chlorophyllin can enhance plant root growth, photosynthetic function, osmotic regulation, and antioxidant defense capacity, leading to improved plant growth and productivity, particularly under stress conditions like drought and salinity. nih.govresearchgate.net For instance, in a study on Arabidopsis thaliana under salinity stress, copper chlorophyllin pretreatment was found to reduce oxidative stress by modulating cellular hydrogen peroxide levels. nih.gov RNA-Seq analysis revealed that copper chlorophyllin treatment led to the upregulation of genes involved in ROS detoxification and stress protection. nih.gov These findings suggest that copper chlorophyllin can be a valuable tool in developing sustainable agricultural practices to improve crop health and resilience in the face of environmental challenges. nih.govtandfonline.com

Interactive Data Table: Research Findings on Copper Chlorophyllin Applications

| Research Area | Key Finding | Organism/System Studied | Reference |

| Material Science | Encapsulation with maltodextrin and whey protein isolate improves solubility and stability. | Copper Chlorophyllin | yachaytech.edu.ec |

| Photodynamic Therapy | Synthetic derivatives show high photodynamic efficiency against cancer cells. | HeLa cells | scielo.brresearchgate.net |

| Bio-indication | Decreased growth and chlorophyll-a content in the presence of copper. | Isochrysis sp. (microalgae) | researchgate.net |

| Dyeing Applications | Chitosan coating on cotton enhances dye uptake. | Cotton fabric | nih.gov |

| Agriculture | Reduces oxidative stress and upregulates stress-protection genes under salinity. | Arabidopsis thaliana | nih.gov |

Future Research Directions and Emerging Paradigms in Copper Chlorophyllin Studies

Refinement of Analytical Protocols for Trace Analysis and Isomer-Specific Quantification